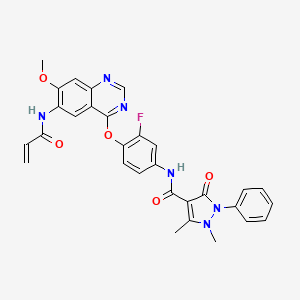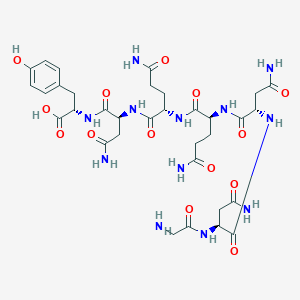
Amyloid-Forming peptide GNNQQNY
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amyloid-Forming peptide GNNQQNY is a heptapeptide derived from the N-terminal prion-determining domain of the yeast protein Sup35. This peptide is known for its ability to form amyloid fibrils, which are highly ordered insoluble aggregates. The detailed atomic oligomeric structure of GNNQQNY makes it an excellent model for studying the early stages of amyloid aggregation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Amyloid-Forming peptide GNNQQNY typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one through coupling and deprotection cycles.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide .
Analyse Chemischer Reaktionen
Types of Reactions
Amyloid-Forming peptide GNNQQNY primarily undergoes aggregation reactions to form amyloid fibrils. These reactions are influenced by various factors, including temperature, pH, and peptide concentration .
Common Reagents and Conditions
Temperature: Aggregation is typically studied at temperatures ranging from 280 K to 300 K.
pH: The peptide can be solubilized at a low pH (around 2.0) to generate monomers.
Concentration: Higher peptide concentrations favor aggregation.
Major Products
The major product of the aggregation reaction is amyloid fibrils, which are characterized by their β-sheet-rich structure and stability .
Wissenschaftliche Forschungsanwendungen
Amyloid-Forming peptide GNNQQNY has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of Amyloid-Forming peptide GNNQQNY involves the formation of β-sheet-rich structures through hydrogen bonding and hydrophobic interactions. The peptide undergoes a nucleation process, where small oligomers form and act as templates for further aggregation. The resulting amyloid fibrils are stabilized by interstrand backbone-backbone and side chain-side chain hydrogen bonds .
Vergleich Mit ähnlichen Verbindungen
Amyloid-Forming peptide GNNQQNY is unique due to its well-characterized atomic structure and its ability to form stable amyloid fibrils. Similar compounds include other amyloidogenic peptides and proteins, such as:
Amyloid β (Aβ): Associated with Alzheimer’s disease.
α-Synuclein: Linked to Parkinson’s disease.
Prion Protein (PrP): Involved in prion diseases.
These compounds share common structural features and aggregation mechanisms but differ in their specific sequences and pathological roles.
Eigenschaften
Molekularformel |
C33H48N12O14 |
|---|---|
Molekulargewicht |
836.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C33H48N12O14/c34-13-27(52)40-18(10-24(37)49)30(55)44-19(11-25(38)50)31(56)42-16(5-7-22(35)47)28(53)41-17(6-8-23(36)48)29(54)43-20(12-26(39)51)32(57)45-21(33(58)59)9-14-1-3-15(46)4-2-14/h1-4,16-21,46H,5-13,34H2,(H2,35,47)(H2,36,48)(H2,37,49)(H2,38,50)(H2,39,51)(H,40,52)(H,41,53)(H,42,56)(H,43,54)(H,44,55)(H,45,57)(H,58,59)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
DIUJDHXPULIBNK-PXQJOHHUSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-[6-[2-amino-5-(3-methylpyridin-4-yl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one](/img/structure/B12385066.png)
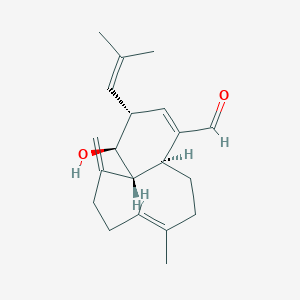

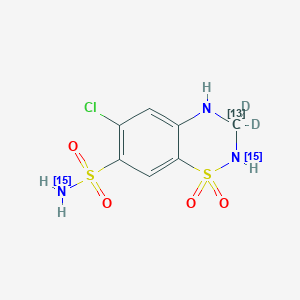
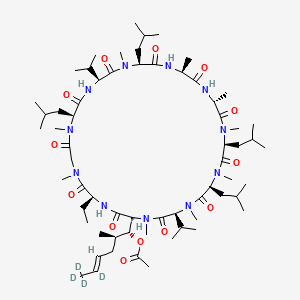
![1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(2H-tetrazol-5-ylmethyl)-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole-3-carboxamide](/img/structure/B12385107.png)

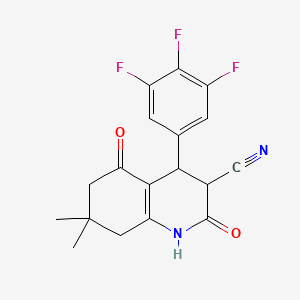
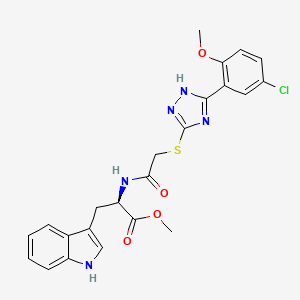
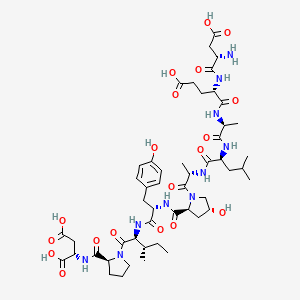

![tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate](/img/structure/B12385135.png)
![(6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol](/img/structure/B12385140.png)
